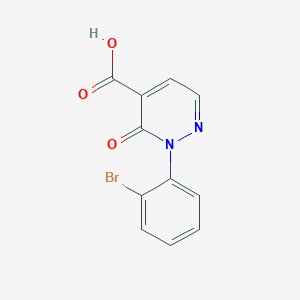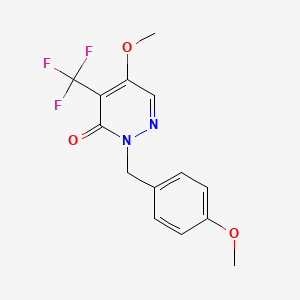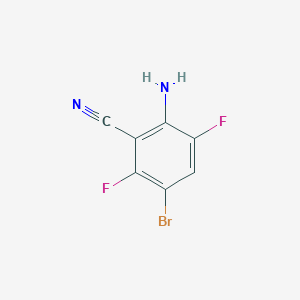
2-Amino-5-bromo-3,6-difluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-bromo-3,6-difluorobenzonitrile is an organic compound with the molecular formula C7H3BrF2N2 It is a halogenated benzonitrile derivative, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3,6-difluorobenzonitrile typically involves halogenation and nitrile formation reactions. One common method is the halodeboronation of aryl boronic acids. For example, the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using sodium methoxide as a catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and nitrile formation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-3,6-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles under basic or acidic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.
Applications De Recherche Scientifique
2-Amino-5-bromo-3,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-3,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The amino and bromo groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3,6-difluorobenzonitrile: Lacks the bromo substituent, resulting in different reactivity and applications.
2,6-Difluorobenzonitrile: Lacks both the amino and bromo substituents, making it less versatile in chemical reactions.
4-Bromo-2-fluorobenzonitrile: Contains a different substitution pattern, leading to distinct chemical properties and uses.
Uniqueness
2-Amino-5-bromo-3,6-difluorobenzonitrile is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing (bromo and difluoro) and electron-donating (amino) groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C7H3BrF2N2 |
|---|---|
Poids moléculaire |
233.01 g/mol |
Nom IUPAC |
2-amino-5-bromo-3,6-difluorobenzonitrile |
InChI |
InChI=1S/C7H3BrF2N2/c8-4-1-5(9)7(12)3(2-11)6(4)10/h1H,12H2 |
Clé InChI |
JQZZCZYEOIGOBO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)C#N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13666939.png)
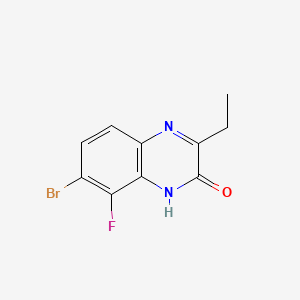


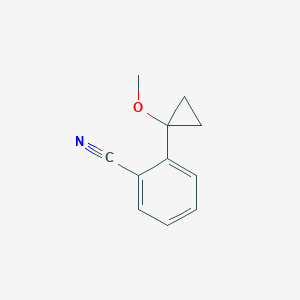
![Methyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13666960.png)
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)


![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)
